

Derrisisoflavone H: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Derrisisoflavone H*

Cat. No.: *B15591509*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Derrisisoflavone H**, a prenylated isoflavonoid. The document details its chemical properties, the methodology for its isolation and characterization, and outlines potential experimental protocols for the investigation of its biological activities based on the known properties of related compounds.

Core Compound Data

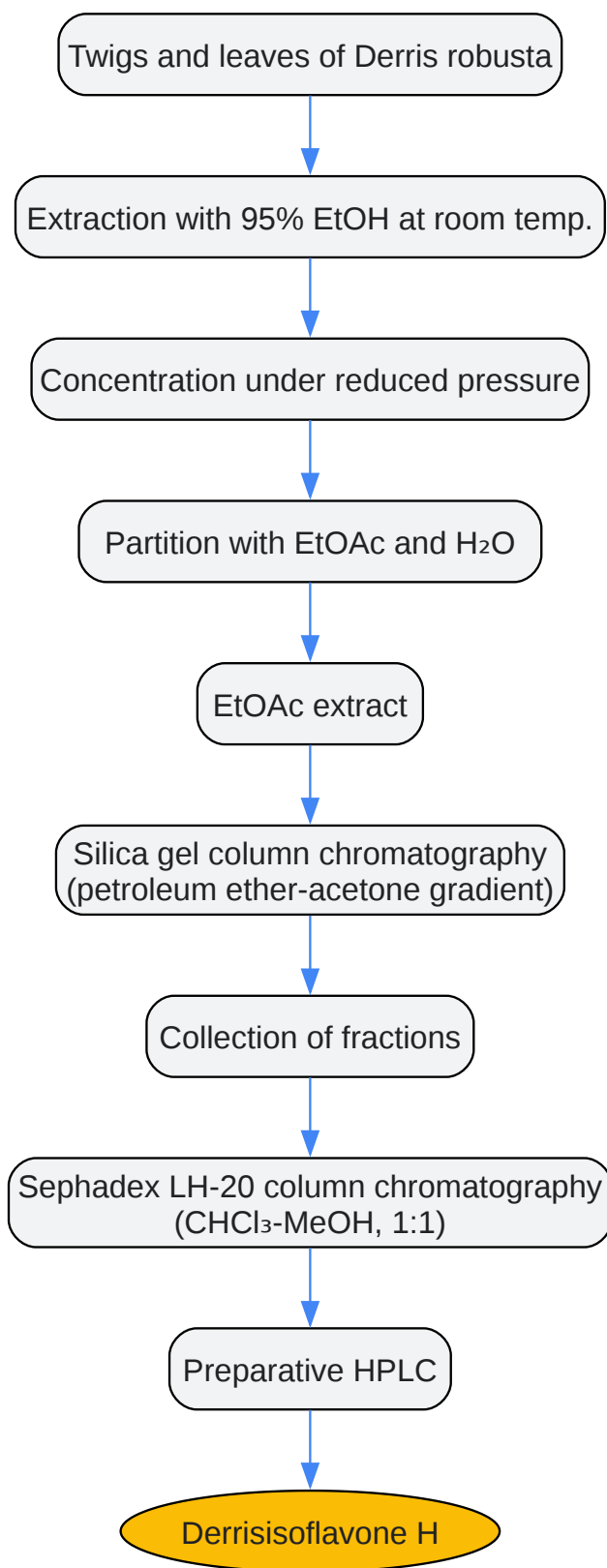
Derrisisoflavone H is a natural product isolated from *Derris robusta*.^[1] Its fundamental chemical and physical data are summarized below.

Parameter	Value	Source
CAS Number	2172624-65-4	Internal Database
Molecular Formula	C ₂₆ H ₂₆ O ₇	[1]
Appearance	Yellow amorphous powder	[1]
UV (MeOH) λ _{max} (log ε)	268 (4.75), 297 (sh) (4.23), 359 (3.60) nm	[1]
HRESIMS (neg.) [M – H] [–]	m/z 449.1608 (calcd. for C ₂₆ H ₂₅ O ₇ , 449.1606)	[1]

Isolation and Structural Elucidation: Experimental Protocol

The following protocol for the isolation and characterization of **Derrisisoflavone H** is based on the methodology reported in the primary literature.^[1]

2.1. Extraction and Isolation Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of **Derrisisoflavone H**.

2.2. Structural Characterization

The structure of **Derrisisoflavone H** was elucidated using a combination of spectroscopic techniques:

- UV Spectroscopy: To identify the isoflavone chromophore.
- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
- 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , HMQC, HMBC): To establish the connectivity of atoms and the final structure.

Potential Biological Activities and Investigative Protocols

While specific biological activities of **Derrisisoflavone H** have not been extensively reported, compounds isolated from the Derris genus are known to possess a range of activities, including cytotoxic and anti-inflammatory effects.^[1] The following are detailed, representative protocols for investigating these potential activities for **Derrisisoflavone H**.

3.1. Antiproliferative Activity Assessment

A common method to assess antiproliferative effects is the MTT assay, which measures cell viability.^{[2][3][4]}

Experimental Protocol: MTT Assay

- Cell Culture: Culture a human cancer cell line (e.g., KB, NALM-6) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.^{[5][6]}
- Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **Derrisisoflavone H** (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle

control (e.g., DMSO) and a positive control (e.g., doxorubicin).

- **MTT Addition:** After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

3.2. Anti-inflammatory Activity Assessment

The anti-inflammatory potential of **Derrisisoflavone H** can be investigated by measuring its effect on the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.^{[7][8]}

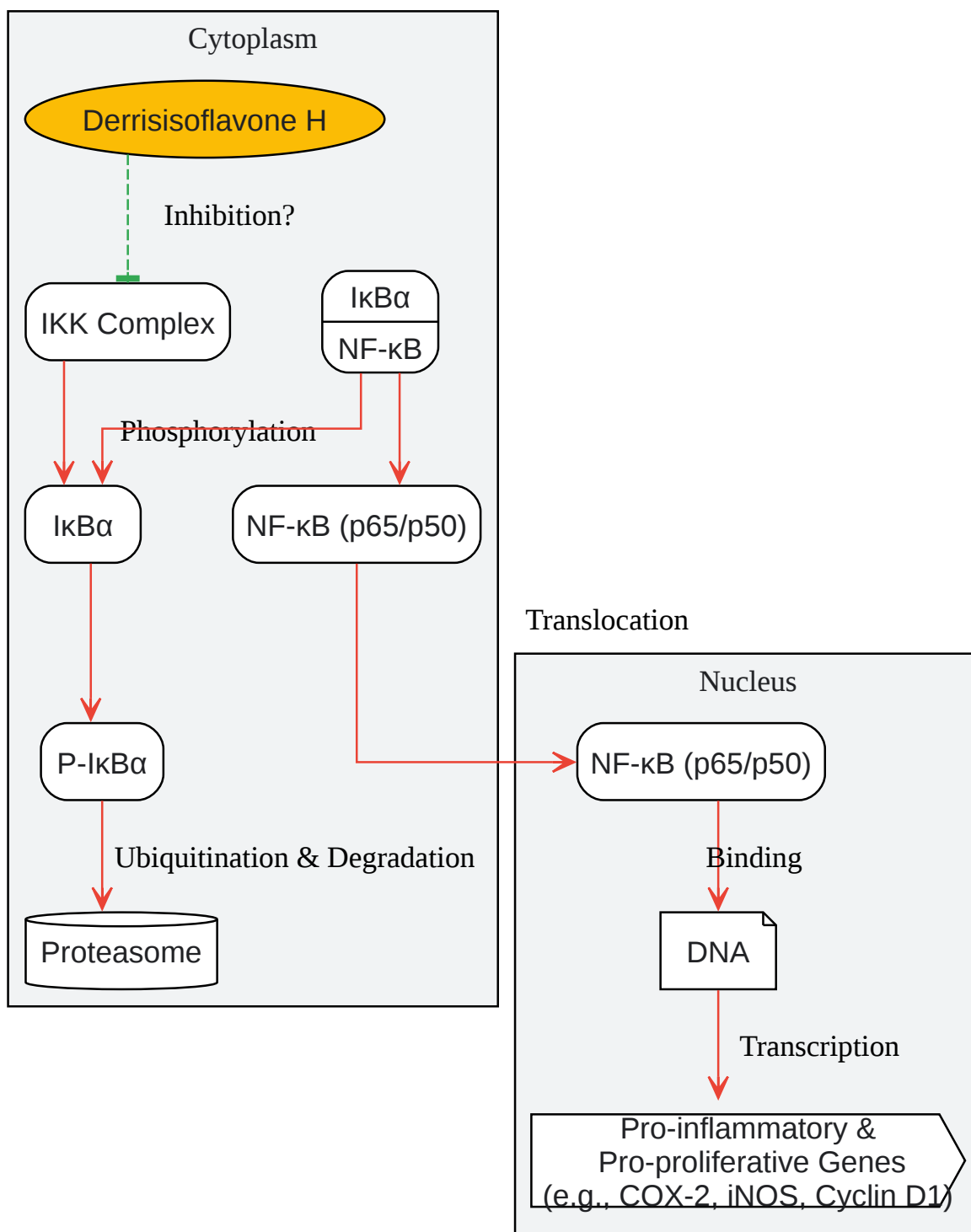
Experimental Protocol: Nitric Oxide (NO) Production Assay

- **Cell Culture:** Culture murine macrophage cells (e.g., RAW 264.7) in an appropriate medium.
- **Cell Seeding:** Seed the cells in a 96-well plate and allow them to adhere.
- **Compound Treatment:** Pre-treat the cells with various concentrations of **Derrisisoflavone H** for 1 hour.
- **Inflammatory Stimulation:** Stimulate the cells with LPS (e.g., 1 μ g/mL) for 24 hours to induce an inflammatory response. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor like L-NAME).
- **Nitrite Measurement:** After incubation, collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent system.

- Absorbance Measurement: Measure the absorbance at 540 nm.
- Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of **Derrisisoflavone H** on NO production.

Hypothetical Signaling Pathway

Isoflavones are known to exert their anti-inflammatory and antiproliferative effects by modulating various signaling pathways. A key pathway often implicated is the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which plays a crucial role in inflammation and cell survival.^{[9][10]} While the specific mechanism of **Derrisisoflavone H** is yet to be elucidated, a plausible hypothesis is its interference with the NF- κ B signaling cascade.



[Click to download full resolution via product page](#)

Caption: Hypothetical mechanism of **Derrisisoflavone H** via NF-κB pathway inhibition.

This diagram illustrates a potential mechanism where **Derrisisoflavone H** may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of I κ B α . This would keep NF- κ B sequestered in the cytoplasm, thereby inhibiting the transcription of genes involved in inflammation and cell proliferation.[10][11][12]

Disclaimer: This document is intended for research and informational purposes only. The biological activities and mechanisms of action described are based on related compounds and require specific experimental validation for **Derrisisoflavone H**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Derrisisoflavones H–K and One Isoflavan Derivative from Derrisrobusta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Three isoflavones from Derris scandens (Roxb.) Benth and their cancer chemopreventive activity and in vitro antiproliferative effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Major Bioactive Anti-inflammatory Compounds of Derris scandens Stem Using RAW 264.7 Cells and HPLC-UV... [ouci.dntb.gov.ua]
- 9. Isoflavone derivatives inhibit NF- κ B-dependent transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of inhibition of the NF- κ B pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | NF- κ B mediated regulation of tumor cell proliferation in hypoxic microenvironment [frontiersin.org]
- 12. The Nuclear Factor NF- κ B Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Derrisisoflavone H: A Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15591509#derrisisoflavone-h-cas-number-and-molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com